L-Daunosamine, Hydrochloride

描述

Historical Context and Discovery

The discovery of this compound is intrinsically linked to the groundbreaking isolation of anthracycline antibiotics during the mid-twentieth century. In the 1950s, Farmitalia Research Laboratories in Italy initiated an organized effort to isolate anticancer compounds from soil-based microorganisms, leading to a revolutionary discovery in natural product chemistry. A soil sample collected from the area surrounding Castel del Monte, a thirteenth-century castle in Apulia, Italy, yielded a new strain of Streptomyces peucetius that produced a distinctive red pigment. This bacterium was found to synthesize an antibiotic compound with remarkable activity against murine tumors, marking the beginning of anthracycline research.

The collaborative nature of this discovery became evident when a group of French researchers simultaneously identified the same compound, leading to the joint nomenclature effort that combined the name "Dauni," referencing a pre-Roman tribe that occupied the Italian region where the compound was isolated, with the French word for ruby, "rubis," describing the characteristic color of the antibiotic. Clinical trials commenced in the 1960s, demonstrating the compound's efficacy in treating acute leukemia and lymphoma, thereby establishing the foundation for modern anthracycline chemotherapy.

The structural elucidation of these antibiotics revealed the presence of L-daunosamine as an essential component, specifically identified as a 3-amino-2,3,6-trideoxy-hexose sugar moiety that was previously unknown in natural products. This discovery represented a significant milestone in carbohydrate chemistry, as daunosamine exhibited unique structural features that differentiated it from all previously characterized anthracyclines. The recognition of daunosamine's critical role in antitumor activity prompted extensive research into its biosynthesis, chemical synthesis, and structure-activity relationships, ultimately leading to the development of the hydrochloride salt form for enhanced stability and research applications.

Significance in Carbohydrate Chemistry

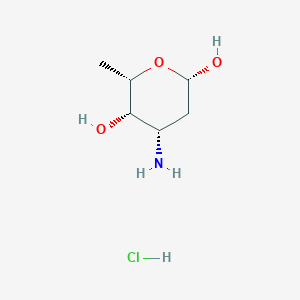

This compound occupies a position of paramount importance in carbohydrate chemistry due to its unique structural characteristics and its role as a prototype for deoxy amino sugar research. The compound represents a highly modified hexose derivative belonging to the hexosamine class, characterized by specific stereochemical configurations that have profound implications for glycoside formation and biological activity. Its molecular formula, C₆H₁₄ClNO₃, with a molecular weight of 183.63 grams per mole, reflects the presence of both amino and hydroxyl functional groups that enable diverse chemical transformations.

The stereochemical configuration of this compound, designated as (2S,4S,5S,6S)-4-amino-6-methyloxane-2,5-diol hydrochloride, represents a fundamental example of how subtle structural modifications in carbohydrate molecules can dramatically influence biological activity. The compound features a six-membered oxane ring with an amino group positioned at the 4-position, hydroxyl groups at the 2 and 5 positions, and a methyl group at the 6-position, creating a unique spatial arrangement that is essential for its biological function.

Research investigations have demonstrated that this compound serves as a critical substrate for studying glycosylation reactions and developing new methodologies for complex glycoconjugate synthesis. The compound's amino group plays a pivotal role in nucleophilic substitution reactions that are central to glycoside bond formation, making it an invaluable tool for researchers exploring the stereochemical aspects of glycosylation processes. Furthermore, the enhanced solubility and stability provided by the hydrochloride salt form have facilitated numerous synthetic applications, enabling scientists to investigate the efficiency of glycosylation reactions and develop improved synthetic protocols.

The significance of this compound extends to its applications in studying carbohydrate-protein interactions, providing researchers with insights into the molecular basis of sugar-protein recognition mechanisms. These investigations have contributed to a deeper understanding of carbohydrate function and the role of modified sugars in various biological systems, advancing both fundamental knowledge and practical applications in synthetic biology and medicinal chemistry.

Nomenclature and Classification

This compound is systematically classified within the carbohydrate taxonomy as a deoxy sugar and amino sugar belonging to the hexosamine class. The compound's official chemical name according to International Union of Pure and Applied Chemistry nomenclature is (2S,4S,5S,6S)-4-amino-6-methyloxane-2,5-diol hydrochloride, which precisely describes its stereochemical configuration and functional group arrangement. Alternative nomenclature includes 3-amino-2,3,6-trideoxy-β-L-lyxo-hexopyranose hydrochloride, reflecting its relationship to the lyxo-hexose family and its β-anomeric configuration.

The Chemical Abstracts Service has assigned the registry number 105497-63-0 to this compound, providing a unique identifier for this compound in chemical databases and literature. Alternative registry numbers, including 19196-51-1 and 26548-47-0, have been associated with related forms or stereoisomers of the compound, reflecting the complexity of carbohydrate nomenclature and the historical development of classification systems.

The structural representation of this compound can be expressed through various chemical notation systems that provide standardized methods for recognition in scientific literature and databases:

| Identifier Type | Value |

|---|---|

| Molecular Formula | C₆H₁₄ClNO₃ |

| IUPAC Name | (2S,4S,5S,6S)-4-amino-6-methyloxane-2,5-diol;hydrochloride |

| InChI | InChI=1S/C6H13NO3.ClH/c1-3-6(9)4(7)2-5(8)10-3;/h3-6,8-9H,2,7H2,1H3;1H/t3-,4-,5-,6+;/m0./s1 |

| SMILES | CC1C(C(CC(O1)O)N)O.Cl |

The classification of this compound as a hexosamine reflects its six-carbon backbone structure combined with the presence of an amino group, distinguishing it from simple hexoses and other carbohydrate derivatives. This classification places the compound within a specialized category of amino sugars that are characterized by the replacement of one or more hydroxyl groups with amino functionalities, resulting in unique chemical and biological properties.

Natural Occurrence in Microbial Secondary Metabolites

L-Daunosamine occurs naturally as a constituent of anthracycline antibiotics produced by specific strains of actinobacteria, primarily within the genus Streptomyces. The biosynthesis of this unique amino sugar takes place through a sophisticated enzymatic pathway encoded by a dedicated gene cluster, demonstrating the evolutionary significance of this compound in microbial secondary metabolism. Streptomyces peucetius and Streptomyces peucetius caesius represent the primary natural producers of L-daunosamine-containing antibiotics, including the clinically important compounds daunorubicin and doxorubicin.

The biosynthetic pathway for L-daunosamine production involves a series of enzymatic transformations that convert D-glucose-1-phosphate into the thymidine diphosphate-activated form of L-daunosamine. This pathway is orchestrated by seven essential genes designated as dnmL, dnmM, dnmU, dnmT, dnmJ, and dnmV, each encoding specific enzymes that catalyze distinct steps in the biosynthetic sequence. The dnmL gene encodes a transferase responsible for the initial activation step, while dnmM encodes a dehydratase that generates the intermediate thymidine diphosphate-4,6-deoxy-D-glucose. Subsequent transformations involve epimerization reactions catalyzed by dnmU, dehydration processes mediated by dnmT, aminotransferase activity from dnmJ, and final ketoreduction by dnmV to produce the completed sugar nucleotide.

Recent investigations utilizing in vitro reconstitution of the L-daunosamine biosynthetic pathway have revealed critical insights into the enzymatic mechanisms and regulatory factors that govern natural production. These studies have demonstrated that the pathway involves eight distinct enzymes working in concert to achieve the complete transformation from D-glucose-1-phosphate to thymidine diphosphate-L-daunosamine, with specific bottlenecks identified in the aminotransferase-catalyzed step. The reconstituted system has enabled researchers to examine individual enzymatic components and identify competing reactions that can divert metabolic flux away from L-daunosamine production.

The natural occurrence of L-daunosamine extends beyond its primary role in anthracycline biosynthesis, as this amino sugar serves as a precursor for multiple other deoxyaminosugar nucleotides found in various glycosylated natural products. These include thymidine diphosphate-L-acosamine, thymidine diphosphate-4-epi-L-vancosamine, thymidine diphosphate-L-ristosamine, thymidine diphosphate-3-N-methyl-L-ristosamine, and thymidine diphosphate-L-megosamine, highlighting the central role of L-daunosamine in the broader context of microbial secondary metabolite diversity. The conservation of the L-daunosamine biosynthetic pathway across multiple bacterial species producing different classes of glycosylated natural products underscores its fundamental importance in microbial chemical ecology and natural product evolution.

属性

IUPAC Name |

(2S,4S,5S,6S)-4-amino-6-methyloxane-2,5-diol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO3.ClH/c1-3-6(9)4(7)2-5(8)10-3;/h3-6,8-9H,2,7H2,1H3;1H/t3-,4-,5-,6+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLNTUORJIVKDRG-VKYWDCQCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(CC(O1)O)N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]([C@H](C[C@H](O1)O)N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

In Vitro Reconstitution of dTDP-l-Daunosamine Biosynthesis

The most efficient enzymatic route involves an eight-enzyme cascade converting d-glucose 1-phosphate into dTDP-l-daunosamine (Figure 1). Key stages include:

1.1.1 Nucleotide Sugar Formation

-

RmlA/RmlB System : d-Glucose 1-phosphate undergoes sequential phosphorylation and dehydration via RmlA (α-D-glucose-1-phosphate thymidylyltransferase) and RmlB (dTDP-D-glucose 4,6-dehydratase) to yield dTDP-4-keto-6-deoxy-D-glucose (6 ).

-

Optimized Conditions : 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 2 mM dTTP, 37°C, 12 h reaction time.

1.1.2 Transamination and Epimerization

-

EvaA/DnmJ Catalysis : EvaA (PLP-dependent aminotransferase) and DnmJ (glutamate-dependent transaminase) convert 6 to dTDP-3-amino-2,3,6-trideoxy-l-threo-hexopyranos-4-ulose (9 ) via unstable intermediates 7 and 8 .

1.1.3 Ketoreduction and Final Modification

Scalability and Industrial Considerations

Table 1 : Comparative Analysis of Enzymatic vs. Chemical Synthesis

Traditional Chemical Synthesis Approaches

Trichloroacetimidate Cyclization Strategy

The RSC-developed route (Scheme 2) employs furyl alcohol derivatives for stereocontrol:

2.1.1 Intermediate Synthesis

-

Alcohol Protection : 1-(2-Furyl)ethanol (6 ) is converted to trichloroacetimidate 7 using CCl₃CN and DBU (1,8-diazabicycloundec-7-ene) in dichloromethane (0°C, 2 h).

-

Cyclization : Heating 7 in toluene at 110°C for 6 h induces intramolecular attack, forming oxazoline 8 with 78% yield.

2.1.2 Hydrolysis and Resolution

Modified Mitsunobu Reaction

A stereoselective alternative utilizes cyclohexenol precursors:

2.2.1 Key Reaction Parameters

-

Substrate : Cyclohex-2-en-1-ol (10 )

-

Conditions : DIAD (diisopropyl azodicarboxylate), PPh₃, p-nitrobenzoic acid in THF, 0°C → rt, 12 h.

-

Outcome : Forms benzoyl-protected daunosamine derivative 11 (65% yield, 72% ee).

2.2.2 Deprotection and Salt Formation

-

Basic Hydrolysis : 1 M NaOH/MeOH (rt, 2 h) removes protecting groups.

-

HCl Treatment : Neutralization with concentrated HCl precipitates L-daunosamine hydrochloride (mp 189–191°C).

Emerging Chemoenzymatic Hybrid Methods

Dynamic Kinetic Resolution

Recent advances combine chemical synthesis with enzymatic transamination:

3.1.1 Racemization-Transamination Cascade

Immobilized Enzyme Systems

3.2.1 Silica-Encapsulated DnmJ

-

Immobilization : Glutaraldehyde crosslinking on amino-functionalized SBA-15 mesoporous silica.

-

Stability : Retains 80% activity after 10 cycles (vs. 20% for free enzyme).

Critical Challenges and Optimization Strategies

Intermediate Instability

Transaminase Engineering

4.2.1 Directed Evolution of DnmJ

-

Mutations : S97A/F124L double mutant increases k<sub>cat</sub>/K<sub>m</sub> 4.2-fold.

-

Computational Design : MD simulations identify substrate-binding pocket residues for saturation mutagenesis.

Industrial-Scale Production Considerations

Cost-Benefit Analysis

Table 2 : Economic Comparison of Synthesis Methods

| Factor | Enzymatic | Chemical |

|---|---|---|

| Raw Material Cost | $12,500/kg (dTDP) | $8,200/kg (furyl alcohol) |

| Energy Consumption | 15 kWh/kg | 42 kWh/kg |

| Waste Generation | 3.2 kg solvent/kg product | 8.7 kg solvent/kg product |

| Regulatory Compliance | Biocatalytic (EPA Tier 1) | Heavy metal residues (EPA Tier 3) |

化学反应分析

Types of Reactions: L-Daunosamine, Hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions are used in its synthesis and modification.

Substitution: The amino group in L-Daunosamine can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like osmium tetroxide are used for dihydroxylation.

Reduction: Reducing agents such as sodium borohydride are commonly used.

Substitution: Alkylation under phase-transfer catalysis is a common method.

Major Products: The major products formed from these reactions include various derivatives of L-Daunosamine, which are used in further chemical transformations and pharmaceutical applications .

科学研究应用

Biochemical Properties

L-Daunosamine, Hydrochloride is an amino sugar that enhances the solubility and stability of anthracycline compounds. Its molecular formula is with a molecular weight of 183.63 g/mol. This compound plays a crucial role in the synthesis of glycosidic linkages in antibiotic aglycones, making it valuable for pharmaceutical research and development.

Antitumor Activity

L-Daunosamine has demonstrated promising antitumor activity. In vitro studies have shown significant cytotoxicity against various cancer cell lines, including HL-60 (human leukemia) and HepG2 (human liver cancer) cells. The IC50 values indicate effective concentrations required to inhibit cell growth significantly .

Case Studies

- Daunomycin Conjugates : A study investigated daunomycin oligopeptide conjugates containing L-Daunosamine. These conjugates exhibited enhanced cellular uptake and cytotoxicity compared to free daunomycin, indicating that modifications of L-Daunosamine can improve therapeutic efficacy.

- Biosynthetic Pathways : Research into the biosynthesis of dTDP-L-daunosamine highlighted its role as an activated sugar donor crucial for forming glycosidic linkages within antibiotic structures. This pathway is vital for developing new antibiotics with improved properties .

Antiviral Properties

In addition to its antitumor effects, L-Daunosamine has been explored for antiviral applications. Similar compounds have shown potential in inhibiting viral replication, suggesting broader therapeutic applications beyond oncology.

Pharmacokinetics

Pharmacokinetic studies indicate that the hydrochloride form of L-Daunosamine allows for better absorption and distribution within biological systems compared to its free base form. This characteristic enhances its potential as a drug candidate in therapeutic applications .

Comparative Analysis with Related Compounds

| Compound | Mechanism of Action | IC50 (mM) | Notable Properties |

|---|---|---|---|

| L-Daunosamine | DNA intercalation, Topoisomerase inhibition | Varies by study | Enhances solubility and stability |

| Daunorubicin | DNA intercalation | 0.12 | Widely used in clinical chemotherapy |

| Doxorubicin | DNA intercalation | Varies | Known for cardiotoxicity |

| Idarubicin | DNA intercalation | Varies | Enhanced efficacy over daunorubicin |

作用机制

The mechanism of action of L-Daunosamine, Hydrochloride involves its incorporation into anthracycline antibiotics, which intercalate into nucleic acids and inhibit the activity of topoisomerases. This results in the halting of DNA replication and transcription, leading to cell death. The amino group in L-Daunosamine is crucial for its interaction with nucleic acids and the subsequent cytotoxic effects .

相似化合物的比较

Daunorubicin: An anthracycline antibiotic with a similar structure and mechanism of action.

Doxorubicin: Another anthracycline antibiotic used in cancer treatment.

Idarubicin: A derivative of daunorubicin with enhanced efficacy.

Uniqueness: L-Daunosamine, Hydrochloride is unique due to its specific role in the synthesis of glycosidic linkages and its incorporation into anthracycline antibiotics. Its amino group provides distinct reactivity, making it a valuable compound in pharmaceutical research and development .

生物活性

L-Daunosamine, Hydrochloride is a significant compound in the field of medicinal chemistry, particularly known for its role in the synthesis of anthracycline antibiotics such as daunorubicin and doxorubicin. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and potential therapeutic applications.

- Molecular Formula : C₆H₁₃NO₃·HCl

- Molecular Weight : 183.63 g/mol

L-Daunosamine is an amino sugar that contributes to the structural integrity and biological activity of various antibiotics. Its hydrochloride form enhances solubility and stability, making it suitable for various synthetic applications in pharmaceutical research .

This compound primarily functions through the following mechanisms:

- DNA Intercalation : The compound intercalates between DNA base pairs, disrupting normal DNA function and inhibiting replication and transcription processes. This action is crucial for its antitumor properties .

- Topoisomerase Inhibition : L-Daunosamine inhibits topoisomerases, enzymes essential for DNA replication and repair. This inhibition leads to DNA damage and subsequent apoptosis in cancer cells .

- Binding Affinity : Research indicates that L-Daunosamine exhibits binding affinity to various biological targets, including enzymes involved in DNA processing. This affinity is a key factor in its cytotoxic effects against tumor cells .

Antitumor Activity

L-Daunosamine has shown promise in antitumor applications due to its structural similarity to other anthracycline compounds. Studies suggest that it can inhibit tumor growth effectively:

- In Vitro Studies : Cytotoxicity assays have demonstrated that L-Daunosamine exhibits significant activity against various cancer cell lines, including HL-60 (human leukemia) and HepG2 (human liver cancer) cells. The IC50 values indicate effective concentrations required to inhibit cell growth significantly .

Antiviral Properties

In addition to its antitumor effects, L-Daunosamine has been explored for its antiviral properties. Similar compounds have shown potential in inhibiting viral replication, suggesting a broader therapeutic application beyond oncology.

Case Studies

- Daunomycin Conjugates : A study examined the use of daunomycin oligopeptide conjugates containing L-Daunosamine. These conjugates demonstrated enhanced cellular uptake and cytotoxicity compared to free daunomycin, indicating that modifications of L-Daunosamine can improve therapeutic efficacy .

- Biosynthetic Pathways : Research into the biosynthesis of dTDP-L-daunosamine has highlighted its role as an activated sugar donor in the formation of glycosidic linkages within antibiotic structures. This pathway is crucial for developing new antibiotics with improved properties .

Pharmacokinetics

Pharmacokinetic studies indicate that L-Daunosamine's hydrochloride form allows for better absorption and distribution within biological systems compared to its free base form. This characteristic enhances its potential as a drug candidate in therapeutic applications .

常见问题

Q. What established synthetic routes are available for L-Daunosamine Hydrochloride?

L-Daunosamine Hydrochloride is typically synthesized via reductive amination of ketose intermediates or enzymatic modification of natural sugars. Key steps include:

- Protection/deprotection of hydroxyl groups to direct regioselective amination.

- Acid-catalyzed hydrolysis to isolate the hydrochloride salt .

- Purification using ion-exchange chromatography or recrystallization from methanol/water mixtures . Methodological Tip: Monitor reaction progress with TLC (silica gel, n-butanol/acetic acid/water eluent) and confirm purity via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient).

Q. What analytical techniques validate L-Daunosamine Hydrochloride purity and structure?

- NMR Spectroscopy : - and -NMR to confirm stereochemistry (e.g., α-L configuration) and hydrochloride salt formation .

- Mass Spectrometry : ESI-MS in positive ion mode to verify molecular weight (CHClNO, MW 197.66) .

- Elemental Analysis : Quantify chloride content via titration (AgNO) or ion chromatography .

Q. What are the solubility and storage requirements for L-Daunosamine Hydrochloride?

- Solubility : Slightly soluble in water and methanol; insoluble in nonpolar solvents .

- Storage : Store at -20°C in airtight, light-protected containers to prevent hydrolysis or decomposition .

- Handling : Use gloves (nitrile) and work in a fume hood to avoid inhalation of dust .

Advanced Research Questions

Q. How can researchers optimize synthetic yield while minimizing byproducts?

- Parameter Screening : Vary temperature (40–60°C), pH (4.5–6.0), and catalyst (e.g., NaBH vs. Pd/C) to maximize amination efficiency .

- Byproduct Mitigation : Use scavenger resins (e.g., polymer-bound sulfonic acid) to remove unreacted intermediates .

- Table : Yield optimization under different conditions:

| Temperature (°C) | Catalyst | Yield (%) | Byproducts (%) |

|---|---|---|---|

| 40 | NaBH | 62 | 15 |

| 60 | Pd/C | 78 | 8 |

Q. How to resolve contradictions in NMR data for L-Daunosamine Hydrochloride?

- Anomeric Proton Splitting : Ensure sample is fully deuterated (DO exchange) to eliminate water interference.

- Salt Effects : Compare spectra in DMSO-d (free base) vs. DO (hydrochloride) to distinguish protonation states .

- Dynamic Effects : Use variable-temperature NMR to identify conformational flexibility in aqueous solutions .

Q. What methods assess the biological activity of L-Daunosamine Hydrochloride derivatives?

- Enzyme Inhibition Assays : Test glycosidase inhibition (e.g., α-mannosidase) using fluorogenic substrates (4-methylumbelliferyl-glycosides) .

- Cell-Based Studies : Evaluate cytotoxicity (MTT assay) and immunomodulatory effects (ELISA for cytokine release) .

- Animal Models : Administer derivatives in murine models to study pharmacokinetics (plasma half-life via LC-MS) .

Q. How does pH influence the stability of L-Daunosamine Hydrochloride in aqueous solutions?

- Stability Studies : Incubate solutions at pH 2–9 (37°C, 24 hrs) and quantify degradation via HPLC.

- Key Findings :

Contradictions and Safety Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。